molecular formula C9H12BrN5S B061540 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol CAS No. 175202-35-4

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B061540
CAS No.: 175202-35-4
M. Wt: 302.2 g/mol
InChI Key: BUNGVTBCAWLRSV-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid pharmacophore, strategically designed by conjugating a 4-bromo-3,5-dimethylpyrazole moiety with a 4-methyl-1,2,4-triazole-3-thiol ring via a methylene linker. This unique architecture presents multiple sites for molecular recognition and interaction, including the electron-deficient bromo-pyrazole, the thiol/thione tautomerism of the triazole-thiol group, and the substituted nitrogen atoms.

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGVTBCAWLRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370798
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-35-4
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3,5-Dimethylpyrazole

Condensation of acetylacetone (2.5 mmol) with hydrazine hydrate (3 mmol) in ethanol under reflux for 6 hours yields 3,5-dimethylpyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration:

CH3C(O)CH2C(O)CH3+N2H4(CH3)2C3HN2H+2H2O\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{H} + 2\text{H}2\text{O}

Key Data :

  • Yield: 85–90%

  • Characterization: 1H-NMR^1\text{H-NMR} (CDCl3_3): δ 2.15 (s, 6H, CH3_3), 5.95 (s, 1H, pyrazole-H).

Bromination at the 4-Position

3,5-Dimethylpyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

(CH3)2C3HN2H+NBS(CH3)2C3BrN2H+Succinimide(\text{CH}3)2\text{C}3\text{HN}2\text{H} + \text{NBS} \rightarrow (\text{CH}3)2\text{C}3\text{BrN}2\text{H} + \text{Succinimide}

Key Data :

  • Yield: 70–75%

  • Characterization: 13C-NMR^{13}\text{C-NMR} (DMSO-d6_6): δ 14.2 (CH3_3), 105.8 (C-Br).

Alkylation of 4-Bromo-3,5-dimethylpyrazole

A methylene spacer (-CH2_2-) is introduced at the pyrazole’s 1-position via nucleophilic substitution.

Bromomethylation

4-Bromo-3,5-dimethylpyrazole (10 mmol) reacts with paraformaldehyde (12 mmol) and hydrobromic acid (48% HBr, 15 mL) in acetic acid at 60°C for 4 hours. The intermediate 1-(bromomethyl)-4-bromo-3,5-dimethylpyrazole is isolated via vacuum distillation.

C5H6BrN2+HCHO+HBrC6H7Br2N2O+H2O\text{C}5\text{H}6\text{BrN}2 + \text{HCHO} + \text{HBr} \rightarrow \text{C}6\text{H}7\text{Br}2\text{N}2\text{O} + \text{H}2\text{O}

Key Data :

  • Yield: 65–70%

  • Melting Point: 98–100°C.

Synthesis of 4-Methyl-1,2,4-triazole-3-thiol

The triazole-thiol moiety is constructed via cyclization of thiosemicarbazide derivatives.

Hydrazide Formation

Ethyl acetoacetate (10 mmol) reacts with methylhydrazine (12 mmol) in ethanol under reflux for 5 hours to form 4-methyl-1,2,4-triazolidine-3-thione.

CH3C(O)CH2COOEt+CH3NHNH2C4H7N3OS+EtOH\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}4\text{H}7\text{N}_3\text{OS} + \text{EtOH}

Key Data :

  • Yield: 78%

  • IR (KBr): 1694 cm1^{-1} (C=O), 1191 cm1^{-1} (C=S).

Cyclization to Triazole-Thiol

The thiosemicarbazide intermediate is treated with 10% NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate 4-methyl-1,2,4-triazole-3-thiol.

C4H7N3OS+NaOHC3H5N3S+CO2+H2O\text{C}4\text{H}7\text{N}3\text{OS} + \text{NaOH} \rightarrow \text{C}3\text{H}5\text{N}3\text{S} + \text{CO}2 + \text{H}2\text{O}

Key Data :

  • Yield: 85%

  • 1H-NMR^1\text{H-NMR} (D2_2O): δ 2.45 (s, 3H, CH3_3), 8.15 (s, 1H, triazole-H).

Coupling of Pyrazole and Triazole-Thiol Moieties

The final step involves nucleophilic substitution between 1-(bromomethyl)-4-bromo-3,5-dimethylpyrazole and 4-methyl-1,2,4-triazole-3-thiol.

Reaction Conditions

Equimolar amounts of both intermediates (10 mmol each) are stirred in anhydrous dimethyl sulfoxide (DMSO) with potassium carbonate (15 mmol) at 50°C for 8 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

C6H7Br2N2+C3H5N3SC9H12BrN5S+HBr\text{C}6\text{H}7\text{Br}2\text{N}2 + \text{C}3\text{H}5\text{N}3\text{S} \rightarrow \text{C}9\text{H}{12}\text{BrN}5\text{S} + \text{HBr}

Key Data :

  • Yield: 60–65%

  • Melting Point: 210–212°C.

  • HRMS (ESI): m/z calcd. for C9_9H12_{12}BrN5_5S [M+H]+^+: 302.2, found: 302.1.

Mechanistic and Optimization Insights

Bromination Selectivity

DFT studies on analogous systems indicate that bromination at the pyrazole’s 4-position is favored due to reduced steric hindrance compared to 1- or 3-positions. The reaction follows an electrophilic aromatic substitution mechanism with a computed activation energy (ΔG\Delta G^\ddagger) of 4.45 kcal/mol.

Alkylation Efficiency

The use of DMSO as a solvent enhances the solubility of the triazole-thiolate ion, increasing substitution efficiency. Base selection (K2_2CO3_3 vs. NaOH) impacts yields due to side reactions; weaker bases minimize thiol oxidation.

Analytical Characterization

Property Data
Molecular FormulaC9_9H12_{12}BrN5_5S
Molecular Weight302.2 g/mol
IR (KBr)3267 cm1^{-1} (N-H), 1694 cm1^{-1} (C=O), 1191 cm1^{-1} (C=S)
1H-NMR^1\text{H-NMR} (DMSO)δ 2.15 (s, 6H, CH3_3), 4.25 (s, 2H, CH2_2), 8.05 (s, 1H, triazole-H)

Industrial and Research Applications

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its thiol group enables disulfide bridge formation in drug conjugates, while the bromine atom facilitates cross-coupling reactions in medicinal chemistry .

Chemical Reactions Analysis

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicidal Activity
One of the primary applications of this compound lies in its potential as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that compounds similar to 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol exhibit significant antifungal activity against various plant pathogens.

Case Study: Efficacy Against Fungal Infections
Research conducted on the efficacy of triazole-based fungicides demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of the produce.

Pharmaceutical Applications

Antimicrobial Properties
The compound's structure allows it to interact with biological targets, making it a candidate for antimicrobial drug development. Triazoles are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Biological Evaluation
A study focusing on the synthesis of various triazole derivatives, including this compound, reported promising results in vitro against several bacterial strains. The findings indicate that modifications to the triazole ring can enhance antibacterial activity, paving the way for further drug development.

Material Science

Corrosion Inhibition
Another area of interest is the use of this compound as a corrosion inhibitor in metal protection applications. Thiol groups are known to form strong bonds with metal surfaces, providing a protective layer that can reduce corrosion rates.

Case Study: Corrosion Resistance Testing
Experimental evaluations have shown that coatings incorporating this compound significantly improve the corrosion resistance of metals exposed to aggressive environments. The effectiveness was attributed to the formation of a stable protective film on metal surfaces.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Triazole-thiol derivatives share a common 1,2,4-triazole-3-thiol backbone but differ in substituents, which critically influence their reactivity and bioactivity. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Structural Features Reference
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol 4-Bromo-3,5-dimethylpyrazol-1-ylmethyl, methyl C₁₀H₁₂BrN₅S Brominated pyrazole enhances steric bulk and electrophilicity.
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Bromophenyl, benzoxazolyl, 2-methylphenyl C₂₂H₁₅BrN₄OS Benzoxazole and aryl groups increase aromatic interactions; thione group modifies redox properties.
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-Chlorophenyl C₈H₆ClN₃S Chlorophenyl substituent enhances enzyme inhibition (e.g., auxin biosynthesis).
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Methoxybenzylidene, 5-methylpyrazole C₁₄H₁₃N₅OS Schiff base formation increases planarity and metal chelation potential.
5-(3-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol 3-Fluorophenyl, methyl C₉H₈FN₃S Fluorine substitution improves metabolic stability and lipophilicity.

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., brominated pyrazole in the target compound) reduce aqueous solubility compared to smaller analogs like Yucasin .
  • Spectroscopic Data :
    • IR : Thiol C-S stretches appear at 1212–1250 cm⁻¹, while C-Br vibrations (533 cm⁻¹) are unique to brominated derivatives .
    • ¹H NMR : The triazole-thiol proton resonates at δ 9.51 ppm in benzoxazole analogs, whereas pyrazole-methyl groups appear at δ 2.55 ppm .

Biological Activity

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves several steps starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reaction of 3,5-dimethylpyrazole with a brominating agent to introduce the bromo substituent.
  • Attachment of the Triazole Ring : The brominated pyrazole is then reacted with a suitable triazole precursor.
  • Introduction of the Thiol Group : Finalizing the compound by adding the thiol group.

The compound's structure can be represented as follows:

Property Value
IUPAC Name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Molecular Formula C9H12BrN5S
Molecular Weight 276.18 g/mol
InChI Key BUNGVTBCAWLRSV-UHFFFAOYSA-N

Biological Activity

Research indicates that 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds containing triazole rings possess significant antimicrobial activity. For instance, derivatives of triazoles have been reported to demonstrate effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted the effectiveness of triazole-based compounds against various cancer cell lines by targeting specific oncogenic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the target but may involve:

  • Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions that inhibit target enzymes.
  • Receptor Modulation : The compound may alter receptor conformation or function, impacting signaling pathways.

Comparative Analysis

When compared to similar compounds such as 4-bromo-3,5-dimethylpyrazole and other triazoles, 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol shows enhanced versatility due to the presence of both thiol and triazole functionalities. This combination allows for greater reactivity and potential for diverse applications in medicinal chemistry.

Compound Key Features Biological Activity
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiolContains thiol and triazole groupsAntimicrobial, anticancer
4-bromo-3,5-dimethylpyrazoleSimpler structure lacking thiol groupLimited biological activity
5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-tetrazoleTetrazole ring instead of triazoleDifferent reactivity and activity

Case Studies

Several studies have documented the biological activities of similar triazole compounds:

  • Anticancer Study : A study published in Frontiers in Chemistry investigated various triazole derivatives as potential anticancer agents. The results indicated that certain modifications enhanced their cytotoxicity against breast cancer cell lines (Maghraby et al., 2023).
  • Antimicrobial Research : Research conducted on triazoles demonstrated their efficacy against resistant bacterial strains. The study highlighted the role of thiol groups in enhancing antimicrobial action (Aggarwal et al., 2020).

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

Methodological Answer:
The synthesis of triazole-thiol derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1: Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form intermediate esters .
  • Step 2: Hydrazine hydrate-mediated cyclization to generate pyrazole-carboxylate intermediates .
  • Step 3: Thiolation via reflux with phosphorus oxychloride and carboxylic acids to introduce the triazole-thiol moiety .
    Critical Parameters:
  • Reflux Duration: Extended reflux (e.g., 18 hours) improves cyclization efficiency but may increase side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity, while ethanol aids in crystallization .
  • Purification: Column chromatography or recrystallization (water-ethanol) optimizes purity, with yields averaging 60–70% .

Basic: Which spectroscopic techniques are prioritized for structural confirmation?

Methodological Answer:

  • 1H NMR: Identifies proton environments (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm, thiol protons at δ 13.5–14.0 ppm) .
  • IR Spectroscopy: Confirms thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • HPLC: Validates purity (>95%) and detects by-products using C18 columns with UV detection at 254 nm .
  • Elemental Analysis: Quantifies C, H, N, S, and Br to validate stoichiometry .

Advanced: How can regioselectivity challenges in pyrazole-triazole coupling be addressed?

Methodological Answer:
Regioselectivity issues arise during heterocycle formation. Strategies include:

  • Catalytic Optimization: Using Lewis acids (e.g., ZnCl₂) to direct coupling at the pyrazole C-3 position .
  • Temperature Control: Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomers .
  • Computational Pre-screening: Density Functional Theory (DFT) predicts thermodynamic stability of intermediates to guide reaction design .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Parameters include:
    • Grid Box Size: 60 × 60 × 60 Å centered on the active site .
    • Scoring Functions: AMBER force fields assess binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
  • MD Simulations: GROMACS evaluates complex stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .

Advanced: How to resolve contradictions in spectroscopic data vs. theoretical predictions?

Methodological Answer:

  • X-ray Crystallography: Resolves ambiguous NMR/IR signals by providing definitive bond lengths and angles .
  • 2D NMR (HSQC, HMBC): Correlates proton-carbon couplings to confirm connectivity in complex substituents (e.g., bromo-methylpyrazole) .
  • DFT-NMR Prediction: Gaussian09 calculates chemical shifts using B3LYP/6-311+G(d,p) basis sets; deviations >0.5 ppm indicate structural reassessment .

Basic: What biological activities are reported for analogous triazole-thiol derivatives?

Methodological Answer:

  • Antifungal Activity: Triazole-thiols inhibit fungal lanosterol demethylase, with IC₅₀ values <10 µM in Candida albicans models .
  • Antimicrobial Screening: Agar diffusion assays (MIC 16–32 µg/mL) against Staphylococcus aureus correlate with electron-withdrawing substituents (e.g., Br) enhancing membrane disruption .

Advanced: What in vitro assays assess enzyme inhibition potential?

Methodological Answer:

  • Enzyme Kinetics: UV/Vis-based assays (e.g., CYP51 inhibition) measure NADPH depletion at 340 nm. Use:
    • Substrate: Lanosterol (0.1–1.0 mM) in phosphate buffer (pH 7.4) .
    • IC₅₀ Determination: Non-linear regression of % inhibition vs. log[inhibitor] .
  • Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes (λₑₓ 280 nm, λₑₘ 340 nm) to quantify binding constants (Kd) .

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